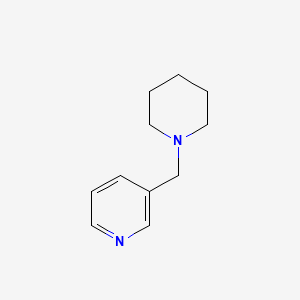
3-(Piperidin-1-ylmethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(Pipéridin-1-ylméthyl)pyridine est un composé organique hétérocyclique qui présente un cycle pyridine substitué par un groupement pipéridine en position 3.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-(Pipéridin-1-ylméthyl)pyridine implique généralement la réaction de la 3-chlorométhylpyridine avec la pipéridine en conditions basiques. La réaction se déroule par une substitution nucléophile, où l'atome de chlore est remplacé par le groupement pipéridine. La réaction est généralement effectuée dans un solvant aprotique polaire tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées pour faciliter le processus de substitution.
Méthodes de production industrielle
En milieu industriel, la production de la 3-(Pipéridin-1-ylméthyl)pyridine peut être mise à l'échelle en optimisant les conditions réactionnelles pour assurer un rendement et une pureté élevés. Cela peut impliquer l'utilisation de réacteurs à flux continu, qui permettent un meilleur contrôle des paramètres de réaction tels que la température, la pression et les concentrations des réactifs. De plus, l'utilisation de catalyseurs ou d'agents de transfert de phase peut encore améliorer l'efficacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(Pipéridin-1-ylméthyl)pyridine subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants à l'aide d'oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : La réduction du cycle pyridine peut être réalisée à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium ou l'hydrogénation catalytique.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupement pipéridine peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium aluminium, hydrogénation catalytique.
Substitution : Nucléophiles tels que les amines, les thiols ou les alcoolates.
Principaux produits formés
Oxydation : N-oxydes de la 3-(Pipéridin-1-ylméthyl)pyridine.
Réduction : Formes réduites du cycle pyridine, telles que la tétrahydropyridine substituée par la pipéridine.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
La 3-(Pipéridin-1-ylméthyl)pyridine présente une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de construction dans la synthèse de molécules organiques plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Elle sert de précurseur pour le développement de nouveaux agents thérapeutiques ciblant diverses maladies.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés fonctionnelles spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 3-(Pipéridin-1-ylméthyl)pyridine dépend de son application spécifique. En chimie médicinale, le composé peut interagir avec diverses cibles moléculaires, telles que les enzymes ou les récepteurs, pour exercer ses effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs ou moduler la fonction des récepteurs en agissant comme un agoniste ou un antagoniste. Les voies exactes impliquées peuvent varier en fonction du contexte biologique spécifique et de la nature des molécules cibles.
Applications De Recherche Scientifique
3-(Piperidin-1-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-1-ylmethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
Pyridine : Un composé aromatique hétérocyclique basique avec un atome d'azote dans le cycle.
Pipéridine : Une amine hétérocyclique saturée à six chaînons.
3-(Morpholin-4-ylméthyl)pyridine : Un composé similaire où le groupement pipéridine est remplacé par un groupement morpholine.
Unicité
La 3-(Pipéridin-1-ylméthyl)pyridine est unique en raison de la présence à la fois d'un cycle pyridine et d'un groupement pipéridine, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
3-(piperidin-1-ylmethyl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11/h4-6,9H,1-3,7-8,10H2 |
Clé InChI |
ZAHGBBWQTOLMRX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11755200.png)
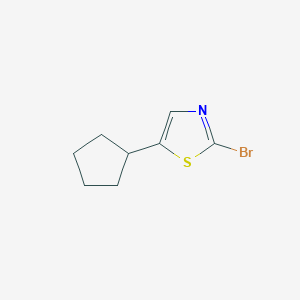


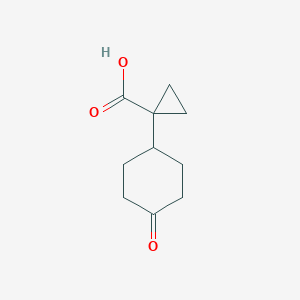
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)
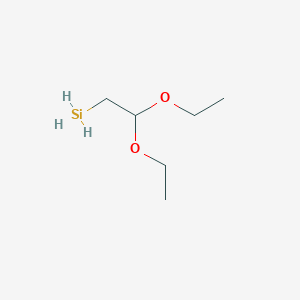
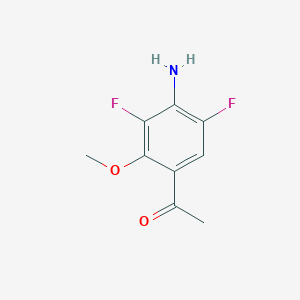
![Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-](/img/structure/B11755247.png)
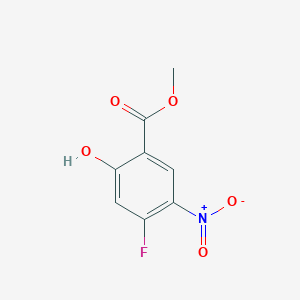
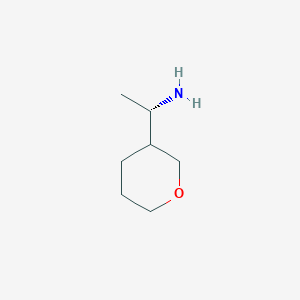
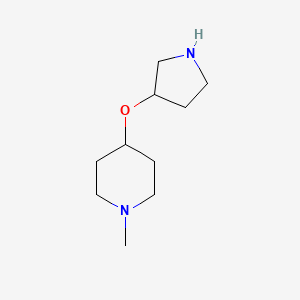
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755268.png)
